3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(furan-2-ylmethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of furan, thiophene, and thieno[2,3-d]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multicomponent reactions (MCRs). These reactions are efficient and allow for the incorporation of multiple functional groups in a single step. One common approach involves the use of an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process . This method uses toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and reduce reaction time.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(furan-2-ylmethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core and exhibits various biological activities, including antiproliferative and antimicrobial properties.
Indole Derivatives: These compounds also contain heterocyclic structures and have diverse biological activities, such as antiviral and anticancer effects.
Uniqueness
3-(furan-2-ylmethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its combination of furan, thiophene, and thieno[2,3-d]pyrimidine moieties. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry, biology, and materials science.
Biological Activity
3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes a fused thieno[2,3-d]pyrimidine core, which is known for various pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contributes to its diverse biological activities, including potential anti-cancer and anti-inflammatory effects.
Antioxidant Properties
Research indicates that compounds with thienopyrimidine structures often exhibit significant antioxidant activity. A study demonstrated that this compound effectively scavenged free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage and may contribute to the compound's therapeutic potential.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines. For instance, it exhibited cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.6 | Induction of apoptosis |
A549 | 12.3 | Cell cycle arrest |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several enzymes relevant to disease processes. Notably, it inhibits tyrosinase activity, which is significant in the context of hyperpigmentation disorders. The IC50 value for tyrosinase inhibition was found to be significantly lower than that of standard inhibitors like kojic acid.
Enzyme | IC50 (µM) | Comparison with Kojic Acid (IC50) |
---|---|---|
Tyrosinase | 1.12 | 24.09 |
Study on Melanin Production
A study conducted on B16F10 melanoma cells revealed that treatment with this compound led to a significant reduction in melanin production. The compound was shown to inhibit intracellular tyrosinase activity effectively, suggesting its potential use in treating skin hyperpigmentation.
Cytotoxicity Assessment
In assessing cytotoxicity, the compound was tested at various concentrations over 48 and 72 hours. Results indicated that it did not exhibit significant cytotoxic effects at concentrations below 20 µM, suggesting a favorable safety profile for further development.
Properties
CAS No. |
743452-36-0 |
---|---|
Molecular Formula |
C15H10N2O2S3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H10N2O2S3/c18-14-12-10(11-4-2-6-21-11)8-22-13(12)16-15(20)17(14)7-9-3-1-5-19-9/h1-6,8H,7H2,(H,16,20) |
InChI Key |
VLQMXRCYEQTCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(NC2=S)SC=C3C4=CC=CS4 |
Origin of Product |
United States |
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